Elopiprazole
Overview
Description
Scientific Research Applications
Serotonergic and Dopaminergic Modulation : Aripiprazole has been shown to modulate serotonergic and dopamine release in the medial prefrontal cortex. It activates 5-HT1A receptors and acts as a partial agonist at DA D2 autoreceptors (Bortolozzi et al., 2007).
Potential Protective Effect on COVID-19 Patients : Aripiprazole may exert a protective effect on COVID-19 patients by modulating the expression of genes altered in these patients (Crespo-Facorro et al., 2020).
Augmentation of Antidepressants in Major Depressive Disorder : Aripiprazole addition to an SSRI regimen can reverse the inhibitory action of the SSRI on monoaminergic neuronal firing (Chernoloz, el Mansari, & Blier, 2009).
Predictive Polymorphisms for Treatment Response in Schizophrenia : HTR2A A-1438G/T102C polymorphisms can predict negative symptoms performance upon aripiprazole treatment in schizophrenic patients (Chen, Shen, & Chen, 2009).
Antidepressant-like and Anxiolytic-like Activity : Cariprazine, a drug related to Aripiprazole, shows antidepressant-like effects and anxiolytic-like activity, suggesting potential benefits in treating schizophrenia, bipolar disorder, and major depressive disorder (Durić et al., 2017).
Dopamine D3 Receptor Partial Agonist : Cariprazine, a dopamine D3-preferring D3/D2 receptor partial agonist, is at least as effective as aripiprazole in treating negative symptoms and functional impairment in schizophrenia patients (Watson et al., 2016).
Distinct Clinical Profiles of Dopamine-2 Receptor Agonists : Brexpiprazole, cariprazine, and aripiprazole, all function as partial agonists of the dopamine-2 receptor, but each drug has a unique profile of clinical indications and adverse effects (Frankel & Schwartz, 2017).
5-HT1A Agonist Effect : Aripiprazole's atypical profile may partly derive from its 5-HT1A agonist effect, rather than its D2 receptor properties (Marona-Lewicka & Nichols, 2004).
properties
IUPAC Name |
1-(1-benzofuran-7-yl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O/c24-19-6-4-17(5-7-19)21-9-8-20(25-21)16-26-11-13-27(14-12-26)22-3-1-2-18-10-15-28-23(18)22/h1-10,15,25H,11-14,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNHBJGIQAEIHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(N2)C3=CC=C(C=C3)F)C4=CC=CC5=C4OC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151109 | |
Record name | Elopiprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Elopiprazole | |
CAS RN |
115464-77-2 | |
Record name | 1-(7-Benzofuranyl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115464-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elopiprazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115464772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elopiprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELOPIPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/419A0R564U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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